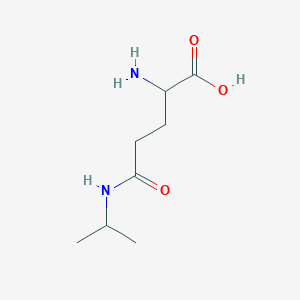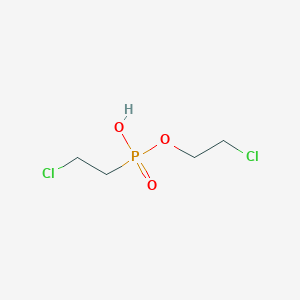
Sarcosineanhydride
Overview
Description
Preparation Methods
Sarcosineanhydride can be synthesized through the cyclization of sarcosine ethyl ester hydrochloride . The process involves treating sarcosine hydrochloride with an appropriate base to form the ethyl ester, which is then cyclized to produce this compound. The compound can be crystallized from water, ethanol, or ethyl acetate and dried under vacuum .
Chemical Reactions Analysis
Sarcosineanhydride undergoes various chemical reactions, including:
Complex Formation: It forms molecular complexes with organic acids, phenols, and aromatic alcohols.
Hydrogen Bonding: The compound exhibits hydrogen bonding interactions, particularly with solvents like methanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, its structure suggests potential reactivity in such processes.
Scientific Research Applications
Sarcosineanhydride has a wide range of applications in scientific research:
Pharmaceuticals: It is used as a complexing agent to modify the solubility and stability of drugs.
Biochemistry: Its ability to form complexes with various compounds makes it useful in studying biochemical interactions.
Drug Delivery: The compound’s structural properties are leveraged for drug delivery systems, particularly in targeting antitumor drugs.
Mechanism of Action
The mechanism of action of sarcosineanhydride involves its ability to form hydrogen bonds and molecular complexes. These interactions can modify the solubility and stability of other compounds, making it a valuable tool in pharmaceutical formulations . The compound’s cyclic structure provides rigidity and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Sarcosineanhydride is similar to other cyclic dipeptides, such as diketopiperazines (DKPs), which also exhibit biological activity . its unique ability to form stable complexes with a wide range of compounds sets it apart. Similar compounds include:
Alanine Anhydride: Exhibits similar solvation effects but with different solvent sensitivities.
Glycine Anhydride: Another cyclic dipeptide with comparable properties but different biological activities.
This compound’s unique properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
[2-(methylamino)acetyl] 2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-7-3-5(9)11-6(10)4-8-2/h7-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAYXCOQADGNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC(=O)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-Amino-3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112265.png)

![sodium;1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B8112284.png)








![4-[(4-Fluorophenyl)methyl]morpholin-2-amine](/img/structure/B8112361.png)
![rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B8112365.png)

